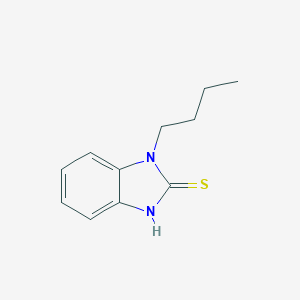

1-Butyl-1H-benzoimidazole-2-thiol

説明

Significance of Benzimidazole (B57391) Heterocycles as a Privileged Scaffold in Organic and Medicinal Chemistry

Benzimidazole and its derivatives are widely recognized as a "privileged scaffold" in medicinal chemistry, a term that denotes a molecular framework capable of binding to multiple biological targets with high affinity. This versatility stems from the unique structural and electronic properties of the benzimidazole nucleus. impactfactor.orgresearchgate.net The fused ring system provides a rigid yet adaptable platform for chemical modifications, allowing for the strategic placement of various substituents to modulate the molecule's physicochemical properties and biological activity. impactfactor.org

The significance of benzimidazoles is underscored by their presence in a wide range of pharmacologically active agents. impactfactor.orgnih.gov These compounds have demonstrated a remarkable spectrum of biological activities, including but not limited to:

Antimicrobial properties: Benzimidazole derivatives have shown efficacy against various bacterial and fungal strains. impactfactor.orgresearchgate.net

Anticancer activity: Many benzimidazole-containing compounds have been investigated for their potential as anticancer agents, targeting various mechanisms within cancer cells. impactfactor.orgnih.gov

Antiviral effects: Certain derivatives have exhibited promising antiviral activity. researchgate.netuobaghdad.edu.iq

Anti-inflammatory and analgesic properties: The benzimidazole scaffold has been a key component in the development of new anti-inflammatory and pain-relieving agents. researchgate.netgrowingscience.com

Other therapeutic applications: The versatility of the benzimidazole core has led to its incorporation in drugs for treating ulcers, parasitic infections, and even as bronchodilators. impactfactor.orgresearchgate.net

The ability of the benzimidazole ring to mimic and interact with biological macromolecules, such as proteins and nucleic acids, through various non-covalent interactions like hydrogen bonding and π-π stacking, is a key factor contributing to its privileged status. researchgate.net Researchers continue to explore new synthetic methodologies to create novel benzimidazole derivatives with enhanced therapeutic potential, highlighting the enduring importance of this heterocyclic system in drug discovery. nih.govthieme-connect.com

Overview of Thiol-Substituted Benzimidazoles in Drug Discovery and Development

The introduction of a thiol (-SH) group at the 2-position of the benzimidazole ring gives rise to 2-mercaptobenzimidazoles (or their tautomeric form, benzimidazole-2-thiones), a subclass of compounds with its own distinct and significant biological profile. The sulfur atom in this position plays a crucial role in the molecule's reactivity and its ability to interact with biological targets. researchgate.netresearchgate.net

Thiol-substituted benzimidazoles have garnered considerable attention in drug discovery for their diverse pharmacological activities. uobaghdad.edu.iq The presence of the thiol group can enhance the lipophilicity of the molecule and provides a reactive handle for further chemical modifications, allowing for the synthesis of a wide array of derivatives. researchgate.net Research has shown that these compounds can act as potent inhibitors of various enzymes and exhibit a range of therapeutic effects. researchgate.net

The tautomeric nature of 2-mercaptobenzimidazole (B194830), existing in both thiol and thione forms, is a key aspect of its chemistry and biological function. researchgate.netnist.gov This equilibrium can influence how the molecule interacts with its biological targets. The development of novel synthetic routes to access diverse 2-mercaptobenzimidazole derivatives remains an active area of research, with the goal of creating new therapeutic agents with improved efficacy and selectivity. researchgate.netacs.org

Research Landscape of 1-Butyl-1H-benzoimidazole-2-thiol and Closely Related Analogues

Within the broader class of thiol-substituted benzimidazoles, this compound has emerged as a compound of interest in various research studies. The addition of a butyl group at the N-1 position of the benzimidazole ring significantly influences the molecule's properties. mdpi.com This alkyl substituent alters the lipophilicity and steric profile of the parent 2-mercaptobenzimidazole, which can in turn affect its biological activity and pharmacokinetic properties. mdpi.com

Research on this compound and its analogues has explored their potential in several areas. For instance, N-substituted benzimidazole derivatives, including those with a butyl group, have been investigated for their applications beyond medicine, such as in materials science as corrosion inhibitors and as components of electrolytes in dye-sensitized solar cells. mdpi.com

In the context of medicinal chemistry, the synthesis of various N-alkylated 2-thiomethyl-benzimidazole derivatives has been a focus, with studies aiming to understand the structure-activity relationships of these compounds. scirp.org The introduction of different substituents on the benzimidazole core and the variation of the alkyl chain at the N-1 position allow for the fine-tuning of the molecule's biological profile. For example, the synthesis of analogues like 1-butyl-5-(trifluoromethyl)-1H-benzimidazole-2-thiol highlights the ongoing efforts to create novel compounds with potentially enhanced activities. scbt.com

Furthermore, comprehensive studies on related N-butyl-1H-benzimidazole structures have provided valuable insights into how the butyl substituent affects the molecular geometry and electronic properties of the benzimidazole core, which is crucial for designing new molecules with specific biological targets in mind. mdpi.com The investigation of closely related structures, such as 2-(1-Butyl-1H-indol-3-yl)-1H-benzo[d]imidazole, further expands the understanding of how modifications to the core structure can lead to compounds with significant antimicrobial and antibiofilm activities. nih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-butyl-1H-benzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-2-3-8-13-10-7-5-4-6-9(10)12-11(13)14/h4-7H,2-3,8H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTQTPRJINYNIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385282 | |

| Record name | 1-Butyl-1H-benzoimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67624-27-5 | |

| Record name | 1-Butyl-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67624-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-1H-benzoimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Butyl 1h Benzoimidazole 2 Thiol and Its Derivatives

Foundational Synthesis of 1H-Benzimidazole-2-thiol Precursors

The initial and crucial step in the synthesis of 1-Butyl-1H-benzoimidazole-2-thiol is the formation of the 1H-benzimidazole-2-thiol ring system. This is typically achieved through cyclization reactions involving o-phenylenediamine (B120857) or its derivatives.

Cyclization Reactions for Benzimidazole-2-thiol Formation

The most common and established method for the synthesis of 1H-benzimidazole-2-thiol involves the reaction of o-phenylenediamine with carbon disulfide. This reaction is often carried out in an alkaline medium, such as in the presence of potassium hydroxide (B78521) in an ethanol/water mixture, followed by acidification. Another approach involves the use of thiourea (B124793). The reaction of o-phenylenediamine with thiourea provides a direct route to the desired benzimidazole-2-thiol. Some methods also utilize potassium tert-butoxide to promote the intermolecular cyclization of 2-iodoanilines with nitriles to form the benzimidazole (B57391) core. rsc.org

A multistep synthesis can also be employed, starting from 2-nitroaniline. This process involves the reduction of the nitro group to an amine, followed by cyclization with carbon disulfide to yield 1H-benzo[d]imidazole-2-thiol. nih.gov

| Starting Material | Reagent | Key Conditions | Product |

| o-Phenylenediamine | Carbon disulfide, KOH | Ethanol/water, reflux, then acidification | 1H-Benzimidazole-2-thiol |

| o-Phenylenediamine | Thiourea | Heat | 1H-Benzimidazole-2-thiol |

| 2-Iodoanilines | Nitriles, KOBut | - | Substituted benzimidazoles |

| 2-Nitroaniline | 1. Reduction (e.g., Sn/HCl) 2. Carbon disulfide | - | 1H-Benzimidazole-2-thiol |

N-Alkylation Strategies for the Introduction of the 1-Butyl Moiety

Once the 1H-benzimidazole-2-thiol precursor is obtained, the next step is the introduction of the butyl group at one of the nitrogen atoms of the imidazole (B134444) ring. This N-alkylation is a critical step in the synthesis of the target compound.

The N-alkylation is typically achieved by reacting 1H-benzimidazole-2-thiol with a butyl halide, such as 1-bromobutane (B133212) or 1-iodobutane, in the presence of a base. nih.gov The choice of base and solvent is important for optimizing the reaction yield and selectivity. Common bases include potassium carbonate and triethylamine (B128534), while solvents like acetone (B3395972) and dimethylformamide (DMF) are frequently used. Microwave-assisted synthesis has also been reported as an environmentally friendly method for N-alkylation of benzimidazoles. diva-portal.org

S-Alkylation Approaches at the C2-Thiol Group

In addition to N-alkylation, the thiol group at the C2 position of the benzimidazole ring is also a site for alkylation, leading to the formation of S-alkylated derivatives. This reaction is important for creating a diverse range of thioether compounds.

The S-alkylation of 1H-benzimidazole-2-thiol or its N-substituted derivatives is typically carried out using an alkyl halide in the presence of a base. For instance, the reaction of 1H-benzo[d]imidazole-2(3H)-thione with 1-bromobutane in acetone with triethylamine as a base yields 2-(butylthio)-1H-benzo[d]imidazole. mdpi.comnih.gov The reaction conditions, such as the choice of base and solvent, can influence whether N-alkylation, S-alkylation, or a mixture of both occurs.

Derivatization of this compound for Analog Library Generation

To explore the structure-activity relationships and develop new compounds with enhanced properties, this compound can be further derivatized. This involves chemical modifications at the thiol group to generate a library of analogues.

Synthesis of Thioether Derivatives

A common derivatization strategy is the synthesis of various thioether derivatives through S-alkylation. This can be achieved by reacting this compound with a variety of alkyl or aryl halides. This approach allows for the introduction of different functional groups and structural motifs, leading to a diverse library of compounds for screening and evaluation.

Functionalization via Thiol-Ene Click Chemistry

A modern and efficient method for the functionalization of the thiol group is the thiol-ene "click" reaction. wikipedia.org This reaction involves the addition of the thiol group across a carbon-carbon double bond (an ene) and can be initiated by light or a radical initiator. wikipedia.org This method is highly efficient, proceeds under mild conditions, and offers a high degree of control, making it an attractive strategy for creating complex molecules from this compound. wikipedia.orgrsc.org The thiol-ene reaction provides a powerful tool for the synthesis of a wide array of derivatives with potential applications in various fields. wikipedia.org

Preparation of Hydrazide and Oxadiazole Derivatives

The synthesis of hydrazide and oxadiazole derivatives from a benzimidazole-2-thiol core structure is a multi-step process that builds upon the foundational molecule to create more complex heterocyclic systems. These transformations typically begin with the modification of the thiol group to introduce a reactive handle, which is then used to build the desired hydrazide and subsequently the oxadiazole ring.

A common synthetic route commences with the S-alkylation of the benzimidazole-2-thiol. For instance, reacting the starting thiol with a compound like ethyl chloroacetate (B1199739) introduces an ester group. This intermediate, an ethyl (benzimidazol-2-ylthio)acetate derivative, is crucial for the subsequent formation of the hydrazide. The ester is then treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), which replaces the ethoxy group to form the corresponding acetohydrazide derivative, such as N-acetohydrazide-2-(benzyl thio) benzimidazole. uobaghdad.edu.iq

From this hydrazide intermediate, the synthesis can proceed towards oxadiazole derivatives. One method involves reacting the hydrazide with carbon disulfide (CS₂) in an alcoholic potassium hydroxide solution. This step leads to the formation of a potassium dithiocarbazate salt. uobaghdad.edu.iq Subsequent treatment of this salt with hydrazine hydrate can facilitate the cyclization to yield a 1,2,4-triazole (B32235) derivative, a class of compounds related to oxadiazoles. uobaghdad.edu.iq Alternatively, other synthetic strategies can be employed to form the 1,3,4-oxadiazole (B1194373) ring from the hydrazide precursor. nih.gov

Another pathway to hydrazone derivatives, which are precursors and relatives of hydrazides, involves the oxidation of the 1H-benzimidazole-2-thiol to 1H-benzimidazol-2-yl-sulfonic acid. nih.gov This sulfonic acid is then refluxed with an excess of hydrazine hydrate to produce the key 1H-benzimidazole-2-yl-hydrazine intermediate. nih.gov This hydrazine can then be condensed with various aldehydes to synthesize a series of 1H-benzimidazole-2-yl hydrazones. nih.govresearchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound and its parent compound, 1H-benzoimidazole-2-thiol, is highly dependent on the optimization of reaction conditions. Research has focused on modifying parameters such as catalysts, solvents, temperature, and reaction time to improve product yields and develop more environmentally friendly processes.

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with various reagents. Studies have systematically evaluated different solvents, bases, and temperatures to maximize output. For example, in a related synthesis starting from 1H-benzo[d]imidazole-2-thiol, the use of cesium carbonate (Cs₂CO₃) as the base in acetonitrile (B52724) (MeCN) at 90°C was found to produce the target compound in an excellent 93% yield. researchgate.net

Catalysts play a significant role in the synthesis of the benzimidazole core. Ammonium (B1175870) chloride (NH₄Cl) has been identified as an inexpensive and effective catalyst for the condensation reaction between o-phenylenediamine and aldehydes, achieving yields as high as 92% when chloroform (B151607) (CHCl₃) is used as the solvent at room temperature. nih.gov Other research has explored various reducing agents for precursor synthesis, finding that sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) can lead to yields as high as 96%.

Modern synthetic approaches have also focused on "green chemistry" principles, aiming to reduce or eliminate the use of hazardous solvents and reagents. One-pot, solvent-free methods, such as grinding the reactants together with a pestle and mortar before heating, have proven effective. umich.edu This technique, applied to the reaction of o-phenylenediamine with organic acids or aldehydes at 140°C, offers high atom economy and produces yields ranging from 55% to 92%. umich.edu Similarly, using water as a solvent for the cyclization reaction represents an environmentally benign and efficient method, providing excellent yields and short reaction times. researchgate.net

Improving upon existing methods is also a key aspect of optimization. A high-yield (92%) synthesis of a benzimidazole derivative was achieved by refluxing 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde (B137897) in dimethyl sulfoxide (B87167) (DMSO) with potassium carbonate (K₂CO₃). mdpi.com This method is a significant improvement over older procedures that required copper catalysts, higher temperatures, and lengthy reaction times for a slightly lower yield. mdpi.com

Below are interactive tables summarizing the optimization of reaction conditions from various studies.

Table 1: Optimization of Reaction Conditions for Benzimidazole Synthesis

This table illustrates the effect of different catalysts and solvents on the yield of benzimidazole derivatives.

| Precursors | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| o-Phenylenediamine, Benzaldehyde | NH₄Br | None | Room Temp | 20% | nih.gov |

| o-Phenylenediamine, Benzaldehyde | NH₄Br | CHCl₃ | Room Temp | 86% | nih.gov |

| o-Phenylenediamine, Benzaldehyde | NH₄Cl | CHCl₃ | Room Temp | 92% | nih.gov |

| 1H-benzo[d]imidazole-2-thiol, (Z)-(2,3-dibromoprop-1-en-1-yl)benzene | Cs₂CO₃ | MeCN | 90°C | 93% | researchgate.net |

| 1,3-dihydro-2H-1,3-benzimidazole-2-thione, 4-fluorobenzaldehyde | K₂CO₃ | DMSO | Reflux | 92% | mdpi.com |

| o-phenylenediamine derivatives, ammonium thiocyanate | NH₄Cl | None (grinding) | - | - | umich.edu |

Table 2: Comparison of Reducing Agents for Precursor Synthesis

This table shows the impact of different reducing agents on the yield of 4-methoxy-1,2-phenylenediamine, a precursor for a mercaptobenzimidazole derivative.

| Reducing Agent | Reaction Conditions | Yield (%) | Reference |

| SnCl₂·2H₂O / conc. HCl | Spontaneous rise to 52°C | - | |

| Tin granules / conc. HCl | Reflux for 20 min | 90% | |

| Zinc dust / aq. NaOH / Ethanol | Reflux for 6 hr | 73% | |

| Na₂S·9H₂O | Reflux for 6 hr in water | 96% |

Spectroscopic and Structural Elucidation of 1 Butyl 1h Benzoimidazole 2 Thiol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentrsc.orgnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic compounds in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecule's connectivity can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysisrsc.orgnih.govresearchgate.net

The protons of the butyl group would typically appear in the upfield region of the spectrum. The terminal methyl (CH₃) protons would likely be observed as a triplet, while the three methylene (B1212753) (CH₂) groups would present as multiplets.

The aromatic protons on the benzimidazole (B57391) ring are expected to resonate in the downfield region, typically between 7.0 and 8.0 ppm. The specific splitting patterns of these aromatic protons would depend on their substitution pattern and coupling with adjacent protons. Additionally, the N-H proton of the thiol tautomer would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

For comparison, the ¹H NMR data for a related compound, 2-(1-Butyl-1H-indol-3-yl)-1H-benzo[d]imidazole, shows aromatic protons in the downfield region and signals corresponding to the butyl group at higher field. nih.gov Another analogue, 5-methyl-1H-benzo[d]imidazole-2-thiol, displays signals for aromatic and aliphatic C-H protons, as well as a distinct N-H proton signal. researchgate.net

Table 1: Expected ¹H NMR Data for 1-Butyl-1H-benzoimidazole-2-thiol based on Analogues

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| N-H | Variable (often broad) | Singlet |

| N-CH₂- | ~4.0 | Triplet |

| -CH₂- | 1.2 - 1.8 | Multiplet |

| -CH₂- | 1.2 - 1.8 | Multiplet |

| -CH₃ | ~0.9 | Triplet |

Note: The exact chemical shifts and multiplicities are estimations based on data from analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysisrsc.orgmdpi.comresearchgate.netresearchgate.net

Specific ¹³C NMR data for this compound is not detailed in the available search results. However, an analysis of related benzimidazole structures allows for a reasonable prediction of the ¹³C chemical shifts.

The carbon atom of the C=S group is expected to have a characteristic chemical shift in the downfield region, typically around 160-180 ppm. The carbon atoms of the aromatic benzimidazole ring would appear in the range of 110-140 ppm. The carbon atoms of the butyl group would be found in the upfield region of the spectrum.

For instance, studies on various benzimidazole derivatives show the C2 carbon appearing at a significantly different chemical shift compared to the other aromatic carbons. mdpi.com In 2-substituted benzimidazoles, the C2 signal is generally shifted to higher frequencies. mdpi.com In the case of 2-mercapto-1H-benzo[d]imidazol-5-yl)(phenyl)methanone, the ¹³C NMR spectrum confirms the presence of the C=S carbon. researchgate.net

Table 2: Expected ¹³C NMR Data for this compound based on Analogues

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| C=S | 160 - 180 |

| Aromatic-C | 110 - 140 |

| N-CH₂- | ~45 |

| -CH₂- | ~30 |

| -CH₂- | ~20 |

| -CH₃ | ~14 |

Note: The exact chemical shifts are estimations based on data from analogous compounds.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysisnih.govnist.gov

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₁H₁₄N₂S, corresponding to a molecular weight of 206.31 g/mol . nih.gov

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 206. The fragmentation pattern would likely involve the loss of the butyl group and other characteristic cleavages of the benzimidazole ring.

Analysis of the parent compound, 1H-Benzimidazole, shows fragmentation leading to the loss of HCN. nist.gov For this compound, a primary fragmentation pathway would likely be the cleavage of the butyl group, leading to a significant fragment ion. Further fragmentation could involve the loss of sulfur or cleavage of the imidazole (B134444) ring.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groupsresearchgate.netmdpi.comnist.gov

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.

The N-H stretching vibration of the benzimidazole ring is typically observed in the region of 3100-3400 cm⁻¹. The C=S (thione) group usually shows a stretching band in the range of 1050-1250 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl group will be observed just below 3000 cm⁻¹. The C=N stretching of the imidazole ring typically appears around 1620 cm⁻¹. researchgate.netmdpi.com

For example, the IR spectrum of 5-methyl-1H-benzo[d]imidazole-2-thiol shows bands for N-H, S-H, aromatic C-H, aliphatic C-H, C=N, and aromatic C=C vibrations. researchgate.net Similarly, studies on N-Butyl-1H-benzimidazole have identified the characteristic vibrations of the C-N and C=N groups. mdpi.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3100 - 3400 |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C=N | Stretching | ~1620 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C=S | Stretching | 1050 - 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysismdpi.comresearchgate.netsemanticscholar.orgresearchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of benzimidazole and its derivatives is characterized by π→π* transitions. mdpi.comresearchgate.net

For N-Butyl-1H-benzimidazole, experimental and theoretical spectra show an absorption peak at 248 nm, with an additional experimental peak near 295 nm which may be attributed to the π→π* transition in the benzimidazole fragment and solvent effects. mdpi.comsemanticscholar.orgresearchgate.net The introduction of the thione group at the 2-position is expected to influence the electronic transitions. Theoretical studies on related thiol/thione tautomers indicate that the absorption maxima can be sensitive to the specific isomeric form. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima for this compound based on Analogues

| Compound | λmax (nm) | Transition Type |

| N-Butyl-1H-benzimidazole | 248, 295 | π→π |

| This compound | Expected in similar region | π→π and n→π* |

Note: The exact absorption maxima for this compound may differ due to the electronic effects of the thione group.

Computational and Theoretical Investigations of 1 Butyl 1h Benzoimidazole 2 Thiol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Spectra

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and geometry of molecules. For derivatives of 1-butyl-1H-benzimidazole, DFT calculations, specifically using the B3LYP method with a 6-311++G(d,p) basis set, have been employed to determine the optimized molecular parameters. mdpi.comnih.gov These calculations show a strong agreement with experimental data. mdpi.com

Theoretical calculations for a related compound, N-Butyl-1H-benzimidazole, revealed that the bond lengths of C1-N26 and C2-N27 are very similar at 1.386 Å and 1.387 Å, respectively. mdpi.comnih.gov These theoretical values are in close agreement with the experimentally determined bond lengths of 1.391 Å and 1.367 Å. mdpi.comnih.gov For comparison, DFT calculations on the parent benzimidazole (B57391) molecule showed analogous bond lengths of 1.389 Å and 1.385 Å. mdpi.comnih.gov Furthermore, the C7-N26 and C7-N27 bond lengths in N-Butyl-1H-benzimidazole were calculated to be 1.377 Å and 1.306 Å, respectively. mdpi.com The presence of the butyl substituent at the N-position does not appear to significantly alter the conjugation and structural organization of the benzimidazole core. mdpi.comnih.gov

Spectroscopic investigations, both experimental and theoretical, have been conducted to determine the FTIR vibrational spectra of these compounds, providing further insight into their molecular structure. mdpi.com

Table 1: Selected Theoretical and Experimental Bond Lengths (Å) for N-Butyl-1H-benzimidazole

| Bond | Theoretical (DFT/B3LYP) | Experimental |

| C1–N26 | 1.386 | 1.391 |

| C2–N27 | 1.387 | 1.367 |

This table presents a comparison of selected bond lengths for N-Butyl-1H-benzimidazole, as determined by DFT calculations and experimental methods.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors

For N-Butyl-1H-benzimidazole, the HOMO and LUMO have been calculated using the DFT/B3LYP/6-31++G(d,p) method. mdpi.com A larger HOMO-LUMO gap generally indicates higher stability and lower reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a smaller gap suggests that the molecule is more polarizable and reactive. mdpi.com The chemical potential of N-Butyl-1H-benzimidazole has a negative value, indicating that the molecule is stable and does not spontaneously decompose. mdpi.com Hardness, another reactivity descriptor derived from the HOMO-LUMO energies, signifies the resistance of a chemical system to the deformation of its electron cloud during a chemical reaction. mdpi.com

The analysis of these frontier orbitals is instrumental in evaluating the reactivity of the molecule. mdpi.comnih.gov

Table 2: Electronic Properties of N-Butyl-1H-benzimidazole

| Property | Value |

| Chemical Potential | Negative |

This table highlights key electronic properties of N-Butyl-1H-benzimidazole derived from FMO analysis, indicating its stability.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique for visualizing the charge distribution within a molecule and identifying sites that are prone to electrophilic and nucleophilic attack. mdpi.comnih.gov The MEP map uses a color scale to represent different electrostatic potential values. nih.gov

In MEP analysis, regions with a negative electrostatic potential, typically colored red, are associated with high electron density and are susceptible to electrophilic attack. nih.gov Conversely, areas with a positive electrostatic potential, usually colored blue, indicate electron-deficient regions that are favorable for nucleophilic attack. nih.govresearchgate.net Green areas represent regions of zero potential. nih.gov

For benzimidazole derivatives, MEP analysis has been used to characterize the nucleophilic and electrophilic regions. mdpi.comnih.gov In the case of N-butyl-1H-benzimidazole, it was found that the hydrogen atoms and their surrounding environment are the most electrophilic centers. mdpi.comnih.gov In a study on the fungicide benomyl, which contains a benzimidazole core, the negative regions were primarily localized over the carbonyl groups, while the most positive regions were found over the benzimidazole part of the molecule. nih.gov This information is crucial for understanding how the molecule interacts with other chemical species. researchgate.netsemanticscholar.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stabilization Energies

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex wavefunctions of a molecule into the more familiar language of chemical bonding concepts, such as lone pairs and bonds. mdpi.com This analysis provides valuable insights into intramolecular charge transfer and the stabilization energies associated with these interactions. mdpi.com

Table 3: Selected NBO Stabilization Energies in N-Butyl-1H-benzimidazole

| Donor Orbital | Acceptor Orbital | Stabilization Energy E(2) (kJ/mol) |

| σ(C1–C2) | σ(C1–C6) | 4.63 |

| σ(C1–C2) | σ(C1–N26) | 0.86 |

| σ(C1–C2) | σ*(C6–H11) | 2.42 |

This table displays selected second-order perturbation theory analysis of the Fock matrix from NBO calculations, illustrating the stabilization energies from intramolecular charge transfer in N-Butyl-1H-benzimidazole.

Non-Covalent Interaction (NCI) Analysis using AIM, RDG, ELF, and LOL Topological Methods

The study of non-covalent interactions (NCIs) is crucial for understanding the stability and structure of molecules. Several topological methods, including Atoms in Molecules (AIM), Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL), are used to analyze these interactions. mdpi.com

For N-Butyl-1H-benzimidazole, these methods have been employed to investigate the non-covalent interactions within the molecule. mdpi.com The RDG analysis, for example, can distinguish between different types of interactions: hydrogen bonds are typically shown in blue, van der Waals interactions in green, and steric repulsion in red. mdpi.com The results of the RDG analysis for N-Butyl-1H-benzimidazole indicate the presence of attractive (van der Waals) and repulsive interactions. mdpi.com

ELF and LOL analyses provide information about the localization of electrons. mdpi.com The color maps generated by these methods confirm the presence of both bonding and non-bonding electrons in N-Butyl-1H-benzimidazole. mdpi.com These topological tools are complementary and provide a comprehensive picture of the chemical bonding and non-covalent interactions within the molecule. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method allows for the exploration of the conformational space of a molecule, which is the set of all possible spatial arrangements of its atoms. Understanding the different conformations a molecule can adopt is essential for predicting its biological activity and how it will interact with target proteins.

While specific MD simulation studies on 1-Butyl-1H-benzoimidazole-2-thiol are not detailed in the provided context, the general applicability of this method is well-established for similar molecules. For instance, MD simulations can be used to understand how a ligand, such as a benzimidazole derivative, binds to a biological target. This involves simulating the dynamic process of the ligand approaching and fitting into the active site of a protein, providing insights into the stability of the ligand-protein complex and the key interactions that govern binding. For related molecules like 1-Butyl-1H-benzotriazole, resources for MD topology files are available, indicating the feasibility of such studies. uq.edu.au

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with a specific biological effect, QSAR models can be used to predict the efficacy of new, untested compounds.

The development of QSAR models for benzimidazole derivatives has been an active area of research due to their wide range of biological activities. These models can help in the rational design of more potent and selective drug candidates. While a specific QSAR model for this compound is not explicitly described in the provided information, the principles of QSAR are highly relevant to this class of compounds. The various computational descriptors discussed in the preceding sections, such as those derived from DFT, FMO, and MEP analyses, can serve as inputs for building robust QSAR models. These models are invaluable tools in the drug discovery process, enabling the prediction of biological activity and the prioritization of compounds for synthesis and further testing.

Pharmacological and Biological Research on 1 Butyl 1h Benzoimidazole 2 Thiol and Its Derivatives

Antimicrobial Activities

No specific data on the antibacterial efficacy of 1-Butyl-1H-benzoimidazole-2-thiol against bacterial strains was found in the reviewed literature.

No specific data on the antifungal properties of this compound was found in the reviewed literature.

No specific data on the antiviral potential of this compound was found in the reviewed literature.

No specific data on the anthelmintic applications of this compound was found in the reviewed literature.

Anticancer and Antitumor Potentials

No specific data on the in vitro cytotoxicity and cellular assays of this compound was found in the reviewed literature.

Mechanisms of Antiproliferative Action

Derivatives of the benzimidazole (B57391) scaffold have demonstrated significant antiproliferative activity through various mechanisms. Research has shown that these compounds can induce apoptosis, inhibit key signaling pathways, and act as dual inhibitors of critical cancer-related enzymes.

One of the primary mechanisms of action is the induction of apoptosis, or programmed cell death. Studies on benzimidazole derivatives have shown their ability to trigger apoptosis in cancer cells. nih.gov For instance, certain derivatives have been observed to promote apoptotic cell death in human lung adenocarcinoma A549 cells. nih.gov This pro-apoptotic activity is further supported by the transactivation of the bax gene, leading to an increase in the expression of the pro-apoptotic Bax protein. mdpi.com

Furthermore, the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway is another key antiproliferative mechanism. NF-κB is a transcription factor that plays a crucial role in cell growth and survival, and its overexpression is linked to cancer development and chemoresistance. mdpi.com Specific nitro derivatives of benzimidazole have been found to significantly inhibit NF-κB transcriptional activity, particularly under hypoxic conditions, which are often found in solid tumors. mdpi.com

Recent studies have also highlighted the potential of benzimidazole derivatives as dual inhibitors of epidermal growth factor receptor (EGFR) and BRAFV600E, two key kinases involved in cancer cell proliferation and survival. mdpi.com Certain newly synthesized benzimidazole-based compounds have shown potent inhibitory activity against both EGFR and BRAFV600E, leading to the induction of apoptosis through the upregulation of caspases and Bax, and the downregulation of the anti-apoptotic protein Bcl2. mdpi.com The structural features of these derivatives, such as substitutions at the N-1 and C-2 positions, play a crucial role in their binding affinity and inhibitory potency. nih.gov

The antiproliferative effects of some fluoro-substituted benzimidazole derivatives have also been investigated, demonstrating significant activity against various cancer cell lines with lower toxicity to normal cells compared to the standard drug methotrexate. researchgate.net The mechanism of action for some of these compounds involves the inhibition of dihydrofolate reductase. nih.gov

Anti-inflammatory Response Modulation

Benzimidazole derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents. nih.gov Their mechanism of action involves the modulation of various inflammatory pathways and the inhibition of key enzymes and cytokines involved in the inflammatory response. nih.govresearchgate.net

A significant aspect of their anti-inflammatory activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of pro-inflammatory prostaglandins. nih.gov Molecular docking studies have shown that these derivatives can effectively bind to the active site of COX enzymes. nih.gov In addition to COX inhibition, these compounds have been found to target other enzymes involved in inflammation, such as aldose reductase and phospholipase A2. nih.gov

Furthermore, benzimidazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide-stimulated macrophages. researchgate.net The inhibition of these cytokines is a key strategy in the management of various inflammatory diseases. researchgate.net For example, derivatives with trifluoromethyl and methoxy (B1213986) substitutions have demonstrated strong inhibition of secretory phospholipases A2, while a derivative containing a pyridine (B92270) ring with an amino group showed potent 5-lipoxygenase inhibition. researchgate.net

The anti-inflammatory potential of these compounds has been confirmed in both in vitro and in vivo models. For instance, in a carrageenan-induced mice paw edema model, some synthesized benzimidazole derivatives exhibited an anti-inflammatory effect comparable to that of diclofenac (B195802) sodium. nih.gov

Antidiabetic Activity, including Alpha-Glucosidase Inhibition

A significant area of research for this compound derivatives is their potential as antidiabetic agents, primarily through the inhibition of α-glucosidase. researchgate.netnih.govnih.gov This enzyme is located in the brush border of the small intestine and is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting α-glucosidase, these compounds can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key factor in the management of type 2 diabetes. nih.gov

Numerous studies have reported the synthesis and evaluation of various benzimidazole-2-thiol derivatives as potent α-glucosidase inhibitors. researchgate.netnih.govnih.govsemanticscholar.org These studies have consistently shown that many of these derivatives exhibit significantly higher inhibitory activity than the standard drug, acarbose (B1664774). researchgate.netnih.govsemanticscholar.org For example, a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols demonstrated excellent α-glucosidase inhibitory activity, with IC50 values ranging from 0.64 ± 0.05 μM to 343.10 ± 1.62 μM, compared to acarbose with an IC50 of 873.34 ± 1.21 μM. researchgate.netnih.gov

The structure-activity relationship studies have revealed that the nature and position of substituents on the benzimidazole ring and any attached aromatic rings play a crucial role in their inhibitory potency. For instance, the presence of electron-withdrawing or electron-donating groups on the arylideneamino moiety can significantly influence the α-glucosidase inhibitory activity. researchgate.net Molecular docking studies have further elucidated the binding interactions of these inhibitors with the active site of the α-glucosidase enzyme, supporting the observed structure-activity relationships. researchgate.netsemanticscholar.org

Enzyme Inhibition Studies

Angiotensin-Converting Enzyme (ACE) Inhibition

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its inhibition is a major strategy for the treatment of hypertension. nih.govntnu.no While the primary focus of benzimidazole derivatives in this area has been as angiotensin II receptor antagonists, there is also research exploring their potential as angiotensin-converting enzyme (ACE) inhibitors. nih.govfrontiersin.org ACE is a key enzyme in the RAS, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. ntnu.nofrontiersin.org

Thiol-based compounds have been identified as effective ACE inhibitors due to the interaction of the thiol group with the zinc ion in the active site of the enzyme. nih.gov Given that this compound contains a thiol group, its derivatives represent a potential area for the development of novel ACE inhibitors. Modifications to the P1 position of thiol-based inhibitors have been shown to improve ACE2 potency and selectivity. nih.gov

Although much of the research on benzimidazoles in the context of the RAS focuses on their role as angiotensin receptor blockers (ARBs) like candesartan (B1668252) and telmisartan, the fundamental benzimidazole scaffold is a recognized pharmacophore for interacting with components of this system. nih.gov

Proton Pump Inhibitor (PPI) Related Research

Benzimidazole derivatives are the cornerstone of proton pump inhibitors (PPIs), a class of drugs that are widely used to reduce gastric acid production. nih.gov Famous examples of benzimidazole-based PPIs include omeprazole (B731) and lansoprazole. nih.govnih.gov These drugs work by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in the gastric parietal cells. nih.gov

Research in this area has explored the synthesis of novel benzimidazole derivatives with potent proton pump inhibitory activity. For example, a newly synthesized benzimidazole derivative, 2-amino-4,5-dihydropyrido[1,2-a]thiazolo[5,4-g]benzimidazole (YJA20379-5), has been shown to inhibit K+-stimulated H+,K+-ATPase activity and suppress gastric acid secretion in vivo. nih.gov

Interestingly, the application of benzimidazole PPIs is also being explored beyond their traditional use. For instance, omeprazole has been shown to improve plant growth and tolerance to salt stress in tomato plants, suggesting a broader biological activity of these compounds. frontiersin.org

Modulation of Bacterial Quorum Sensing Systems: PqsR Antagonism in Pseudomonas aeruginosa Infections

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression, including the production of virulence factors and biofilm formation. nih.govnih.gov Targeting QS is a promising anti-virulence strategy to combat bacterial infections, particularly those caused by multidrug-resistant pathogens like Pseudomonas aeruginosa. nih.govnih.gov

The pqs system is one of the key QS systems in P. aeruginosa, and the transcriptional regulator PqsR (also known as MvfR) is a crucial component of this system. researchgate.netnottingham.ac.uk PqsR is activated by the signaling molecules 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor, 2-heptyl-4-hydroxyquinoline (HHQ). researchgate.net

Derivatives of 1H-benzoimidazole-2-thiol have been investigated as antagonists of PqsR. Research has shown that replacing the quinazolin-4(3H)-one scaffold with 1-methyl-1H-benzo[d]imidazol-2-amine in a known PqsR inhibitor led to a significant enhancement of activity. acs.org However, the use of 1-methyl-1H-benzo[d]imidazol-2-thiol in the same scaffold abolished the inhibitory activity, highlighting the critical role of the substituent at the 2-position of the benzimidazole ring. acs.org

Further optimization of a hit compound led to the discovery of a potent PqsR antagonist, 2-(4-(3-((6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile, which inhibited the PqsR-controlled reporter fusion in P. aeruginosa at low submicromolar concentrations. nih.govnih.gov This compound also demonstrated significant inhibition of pyocyanin (B1662382) and 2-alkyl-4(1H)-quinolone production in clinical isolates of P. aeruginosa. nih.govnih.gov These findings underscore the potential of benzimidazole derivatives as anti-virulence agents for the treatment of P. aeruginosa infections.

Immunomodulatory Effects: Toll-Like Receptor 8 (TLR8) Agonistic Activities

Research has identified certain derivatives of the benzimidazole core as potent and selective agonists of Toll-like receptor 8 (TLR8), a key component of the innate immune system. TLR8 agonists are of significant interest as they can induce the production of T helper 1 (Th1)-polarizing cytokines, making them promising candidates for vaccine adjuvants. nih.govacs.orgnih.gov

A series of 1-alkyl-1H-benzimidazol-2-amines were synthesized and evaluated for their ability to activate TLR8. nih.govacs.org Structure-activity relationship (SAR) studies revealed that modifications to the benzimidazole core are crucial for TLR8 agonistic activity. One of the most effective compounds identified was 4-methyl-1-pentyl-1H-benzo[d]imidazol-2-amine, which demonstrated pure TLR8 agonism. nih.govacs.orgnih.gov This compound was found to stimulate strong pro-inflammatory cytokine and Type II interferon responses in human peripheral blood mononuclear cells (PBMCs). nih.govacs.orgnih.gov

Further investigations into the benzimidazole scaffold sought to identify the minimal structural components necessary for TLR8 agonistic activity. researchgate.net This led to the discovery that 1-pentyl-4-phenyl-1H-imidazol-2-amine retained TLR8-specific agonistic activity. researchgate.net The crystal structure of this compound bound to the TLR8 ectodomain confirmed binding interactions similar to other known TLR8 agonists. researchgate.net Interestingly, this compound exhibited reduced pro-inflammatory properties in ex vivo human blood models. researchgate.net

| Compound | Activity | Key Findings |

| 4-methyl-1-pentyl-1H-benzo[d]imidazol-2-amine | Pure TLR8 agonist | Evokes strong pro-inflammatory cytokine and Type II interferon responses. nih.govacs.orgnih.gov |

| 1-pentyl-4-phenyl-1H-imidazol-2-amine | TLR8-specific agonist | Retains TLR8 agonistic activity with attenuated pro-inflammatory properties. researchgate.net |

Anticonvulsant Activities

The benzimidazole nucleus is a versatile scaffold that has been explored for a wide range of biological activities, including anticonvulsant properties. researchgate.net Derivatives of 2-mercaptobenzimidazole (B194830), a class of compounds related to this compound, have shown promise in this area. primescholars.com

In one study, a series of novel 2-mercaptobenzimidazole derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electrical shock (MES) induced convulsion method. primescholars.com The results indicated that several of the synthesized compounds exhibited significant anticonvulsant activity. primescholars.com

Another study focused on the synthesis and anticonvulsant screening of N'-{4-[2-(1h-Benzimidazol-2-Yl)-2-Oxoethyl] Phenyl}-2-Hydroxyacetohydrazide and its derivatives. The pharmacological screening was conducted using the pentylenetetrazole (PTZ) induced convulsion method. Several of the synthesized compounds, particularly those containing 2-nitro aniline (B41778) and 3-nitro aniline moieties, demonstrated potent anticonvulsant activity when compared to the standard drug phenytoin.

The mechanism of anticonvulsant action for benzimidazole derivatives is thought to involve the modulation of various ion channels and receptors implicated in epileptogenesis. researchgate.net These include enhancing GABAergic neurotransmission, antagonizing NMDA receptors, and modulating T-type calcium channels. researchgate.net

| Compound Series | Screening Method | Key Findings |

| 2-Mercaptobenzimidazole derivatives | Maximal Electrical Shock (MES) | Several derivatives showed significant anticonvulsant activity. primescholars.com |

| N'-{4-[2-(1h-Benzimidazol-2-Yl)-2-Oxoethyl] Phenyl}-2-Hydroxyacetohydrazide derivatives | Pentylenetetrazole (PTZ) Induced Convulsion | Derivatives with 2-nitro and 3-nitro aniline groups were most potent. |

Comprehensive Bioactivity Assessment of this compound Derivatives

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. nih.govmdpi.com These activities are influenced by the nature and position of substituents on the benzimidazole ring. mdpi.com

A comprehensive study of N-Butyl-1H-benzimidazole, a related compound, showed that the butyl substituent at the N-position does not significantly alter the structural organization of the benzimidazole core. nih.govmdpi.com This suggests that the core structure is robust and amenable to various substitutions to modulate its biological effects.

Derivatives of 2-mercaptobenzimidazole have been reported to possess a multitude of biological activities, including:

Antimicrobial and antifungal primescholars.comnih.gov

Antihistamine primescholars.com

Analgesic primescholars.com

Anti-inflammatory nih.gov

Antitumor nih.gov

Antitubercular nih.gov

The thiol group of 2-mercaptobenzimidazole is considered crucial for some of its biological effects, such as its fungicidal activity. nih.gov These derivatives have also been investigated as inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of conditions. nih.gov

Structure Activity Relationship Sar Studies of 1 Butyl 1h Benzoimidazole 2 Thiol Analogues

Impact of N1-Butyl Chain Length and Configuration on Biological Activity

The N1-substituent on the benzimidazole (B57391) ring plays a critical role in modulating the biological activity of its derivatives. nih.gov Studies have shown that the length and configuration of the alkyl chain at this position can significantly impact the compound's potency and selectivity.

The presence of a butyl group at the N1 position, as in 1-Butyl-1H-benzoimidazole-2-thiol, is a key feature influencing its physicochemical properties. nih.govmdpi.com The butyl substituent generally enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes. vulcanchem.com Research on N-substituted benzimidazoles has indicated that increasing the length of the alkyl chain can have varied effects on biological activity. For instance, in some series of benzimidazole derivatives, an elongated alkyl side chain at the N1 position has been associated with increased inhibitory activity against certain enzymes. nih.gov

The configuration of the butyl chain (e.g., n-butyl vs. isobutyl) can also be a determinant of activity. Different isomers can alter the steric profile of the molecule, thereby affecting its fit within the binding pocket of a biological target. While specific studies on the comparative activity of n-butyl versus isobutyl analogues of 1H-benzoimidazole-2-thiol are not extensively detailed in the provided results, the general principles of SAR suggest that such structural variations are significant.

The following table summarizes the impact of N1-substituents on the biological activity of benzimidazole derivatives based on general SAR principles.

| N1-Substituent | General Impact on Activity | Reference |

| Alkyl Chains | Can enhance lipophilicity and membrane permeability. Chain length and branching influence potency and selectivity. | nih.govvulcanchem.com |

| Benzyl (B1604629) Group | Substitution at the 1-position with a benzyl group has been shown to enhance anti-inflammatory action in some derivatives. | nih.gov |

| Phenylpropyl Group | The addition of a hydrophobic phenylpropyl substituent to the N-atom of 1H-benzimidazole has been shown to increase antiproliferative action. | rsc.org |

Significance of the Thiol Group at C2 for Pharmacological Profiles

The thiol group at the C2 position of the benzimidazole ring is a crucial functional group that significantly contributes to the pharmacological profiles of these compounds. This group can exist in two tautomeric forms: the thiol form (-SH) and the thione form (=S). researchgate.net This tautomerism can influence the molecule's electronic properties and its ability to interact with biological targets.

The thiol group is known to be reactive and can participate in various biological interactions. For instance, it can form disulfide bonds with cysteine residues in proteins, leading to covalent inhibition of enzymes. vulcanchem.com This reactivity is a key factor in the mechanism of action for many thiol-containing drugs. The nucleophilic nature of the thiol group also allows it to engage in hydrogen bonding and other non-covalent interactions within a receptor's active site. vulcanchem.com

In the context of this compound, the thiol group is a primary site for interaction with biological macromolecules. vulcanchem.com Its presence is often essential for the observed biological activities, and its replacement with other functional groups can lead to a significant loss of potency. For example, the conversion of the thiol to a sulfonyl group through oxidation results in a loss of the nucleophilic character, which can diminish its inhibitory activity.

The table below highlights the importance of the C2-thiol group in benzimidazole derivatives.

| Feature | Significance | Reference |

| Thiol/Thione Tautomerism | Influences electronic properties and interaction modes with biological targets. | researchgate.net |

| Covalent Bonding | The thiol group can form disulfide bonds with cysteine residues in proteins, leading to enzyme inhibition. | vulcanchem.com |

| Nucleophilic Character | Allows for hydrogen bonding and other non-covalent interactions within receptor active sites. | vulcanchem.com |

| Oxidation to Sulfonyl Group | Results in the loss of nucleophilic character and can diminish biological activity. |

Influence of Substituents on the Benzene (B151609) Ring on Potency and Selectivity

SAR studies have consistently shown that the introduction of various functional groups at the C5 and C6 positions of the benzimidazole ring can lead to significant changes in biological activity. nih.gov For instance, the presence of electron-withdrawing groups, such as a nitro group at the C5 position, has been shown to enhance the anticancer activity of some benzimidazole derivatives. rsc.org Conversely, electron-donating groups can also positively influence activity, depending on the specific biological target.

The position of the substituent is also critical. For example, in a series of 1,2,6-trisubstituted benzimidazoles, the nature of the group at the C6 position was a major determinant of anti-inflammatory activity. nih.gov The following table provides examples of how different substituents on the benzene ring can affect the biological activity of benzimidazole derivatives.

| Position | Substituent | Effect on Biological Activity | Reference |

| C5 | Nitro group | Enhanced anticancer activity in some derivatives. | rsc.org |

| C6 | Various electron-rich or poor groups | Significantly influences anti-inflammatory activity. | nih.gov |

| C6 | Trifluoromethyl group | Crucial for the high activity of certain benzimidazole derivatives. | nih.gov |

| Benzene Ring | Fluoro group | Important for the activity of some benzimidazole derivatives. | nih.gov |

Ligand-Target Interaction Analysis to Elucidate SAR

Understanding the interactions between a ligand and its biological target at the molecular level is fundamental to elucidating the structure-activity relationship. nih.gov Molecular docking and other computational techniques are powerful tools for visualizing and analyzing these interactions, providing insights that can guide the design of more potent and selective analogues. acs.orgacs.org

Molecular docking studies can predict the preferred binding mode of a ligand within the active site of a protein. nih.gov This information can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to the binding affinity. researchgate.net For example, in studies of benzimidazole derivatives targeting various enzymes, docking simulations have shown that the benzimidazole core often engages in π-π stacking interactions with aromatic amino acid residues in the active site. researchgate.net

In the context of this compound analogues, ligand-target interaction analysis can help to explain the observed SAR. For instance, it can rationalize why certain substituents on the benzene ring enhance activity while others diminish it. By understanding how these substituents influence the binding orientation and interactions of the molecule, researchers can make more informed decisions in the design of new derivatives.

The following table summarizes the types of interactions that are often important for the binding of benzimidazole derivatives to their targets, as revealed by molecular docking studies.

| Interaction Type | Description | Reference |

| Hydrogen Bonding | The N-H and C=S groups of the benzimidazole-2-thiol core can act as hydrogen bond donors and acceptors. | researchgate.net |

| π-π Stacking | The aromatic benzimidazole ring can stack with the aromatic rings of amino acids like tyrosine, phenylalanine, and tryptophan. | researchgate.net |

| Hydrophobic Interactions | The butyl group and the benzene ring can interact with hydrophobic pockets in the binding site. | rsc.org |

| Covalent Interactions | The thiol group can form covalent bonds with cysteine residues in the target protein. | vulcanchem.com |

Advanced Applications and Industrial Relevance of 1 Butyl 1h Benzoimidazole 2 Thiol

Utilization as Corrosion Inhibitors for Metallic Surfaces

The benzimidazole (B57391) ring system, with its heteroatoms (nitrogen and sulfur in the case of thiol derivatives), is highly effective in preventing the corrosion of various metals. The anticorrosive properties of benzimidazole derivatives stem from the presence of π-electrons in the fused ring and the lone pair of electrons on the heteroatoms. nih.gov These features allow the molecule to adsorb onto a metal surface, forming a protective film that acts as a barrier against aggressive, corrosive environments. nih.gov

Organic inhibitors like 1-Butyl-1H-benzoimidazole-2-thiol can influence both cathodic and anodic corrosion processes. nih.gov The mechanism of inhibition involves the molecule adsorbing onto the metal, which can displace water molecules and prevent the electrochemical reactions that lead to corrosion. nih.gov Studies on related compounds, such as 2-mercaptobenzimidazole (B194830) (2-MBI) and 2-mercaptobenzothiazole (B37678) (2-MBT), have demonstrated their high anticorrosive performance on metals like iron, copper, and aluminum alloys. nih.gov The formation of this protective inhibitor coating is a key factor in achieving superior corrosion prevention. nih.gov Polymeric ionic liquids based on benzimidazole derivatives have also been synthesized and shown to form an effective anticorrosive film on carbon steel surfaces. nih.gov

Table 1: Research Findings on Corrosion Inhibition by Benzimidazole Derivatives

| Inhibitor Compound | Metal/Alloy | Corrosive Medium | Key Finding |

|---|---|---|---|

| Polymeric Ionic Liquids (PILs) based on Benzimidazole | X-65 Carbon Steel | 1 M HCl | The polymers form a protective, anticorrosive film on the steel surface. nih.gov |

| 2-Mercaptobenzothiazole (2-MBT) | Aluminum and Aluminum-Titanium Alloys | 0.5 M HCl | Inhibition efficiency is strongly related to the inhibitor concentration, and a protective coating is formed. nih.gov |

| 2-Mercaptobenzimidazole (2-MBI) | Iron (Fe), Copper (Cu), Aluminum (Al) | Not specified | Demonstrates high anticorrosive performance, particularly on steel. nih.gov |

Development of Ionic Liquids and Catalytic Systems Based on Benzimidazole Scaffolds

Benzimidazole derivatives, including this compound, serve as fundamental building blocks for creating ionic liquids (ILs) and advanced catalytic systems. Ionic liquids are salts that are liquid at low temperatures (typically below 100°C) and are considered green solvents and catalysts due to their low volatility and reusability. jsynthchem.comresearchgate.net

Benzimidazole-based ionic liquids (BILs) have been synthesized and explored for various applications. mdpi.com For instance, the ionic liquid [bmim][BF₄] has been used as both a solvent and a catalyst for the efficient and environmentally friendly synthesis of benzimidazole derivatives. jsynthchem.com This approach eliminates the need for toxic metal catalysts or volatile organic solvents, offering high yields and easy product isolation. jsynthchem.com Furthermore, N-Butyl-1H-benzimidazole can act as a platform molecule for producing Brønsted acidic ionic liquids, which are effective catalysts in reactions like the esterification of aliphatic acids. nih.gov The transformation of benzimidazoles into dicationic ionic liquids allows for even greater tunability of their thermal and electrical properties, enhancing their potential as designer solvents and catalysts. mdpi.com

Table 2: Examples of Benzimidazole-Based Ionic Liquids and Catalytic Systems

| System | Application/Reaction | Key Features |

|---|---|---|

| [bmim][BF₄] (Ionic Liquid) | Synthesis of benzimidazole derivatives | Acts as a green solvent and catalyst, increasing reaction yield and reducing time. jsynthchem.com |

| Brønsted Acidic Ionic Liquid Gel (BAIL gel) | Synthesis of benzoxazoles, benzimidazoles, and benzothiazoles | Heterogeneous catalyst with high yields, recyclability, and no need for additional additives or volatile solvents. researchgate.net |

| Benzimidazole Dicationic Ionic Liquids (BDILs) | Designer solvents and catalysts | Properties can be finely tuned by altering the alkyl spacer length between cationic heads. mdpi.com |

Potential in Targeted Drug Delivery Systems

The benzimidazole core is a well-established pharmacophore found in numerous biologically active compounds. nih.gov Derivatives are known to possess antimicrobial and anticancer properties, with mechanisms that can include the inhibition of enzymes like topoisomerase, which disrupts the cancer cell cycle.

The "potential" of this compound in targeted drug delivery lies in leveraging this inherent biological activity. A key challenge in drug delivery is enhancing the solubility and bioavailability of active compounds. One advanced strategy is the conversion of crystalline drugs into ionic liquids. For example, anthelmintic benzimidazoles have been successfully transformed into docusate-based ionic liquids, resulting in amorphous materials with improved lipid solubility and enhanced in vitro activity. acs.org This conversion to an IL form represents a critical step in formulation science that could enable the incorporation of the active benzimidazole moiety into advanced drug delivery systems, such as nanoparticles. acs.orgmdpi.com These systems are designed to deliver therapeutic agents to specific sites in the body, thereby increasing efficacy and reducing side effects. mdpi.com

Integration into Multifunctional Material Design

The versatility of the this compound structure allows for its integration into multifunctional materials, where a single material is engineered to perform multiple roles. The development of polymeric ionic liquids (PILs) from benzimidazole derivatives is a prime example of this concept. nih.gov These materials combine the structural properties of a polymer with the unique characteristics of ionic liquids, such as thermal stability and ionic conductivity, while also providing a specific function like corrosion inhibition. nih.gov

By combining the demonstrated utility in corrosion inhibition with the potential for optoelectronic applications and the adaptability of the benzimidazole scaffold for creating ionic liquids and catalysts, this compound stands as a valuable component for designing next-generation multifunctional materials. nih.govnih.gov Its structure can be systematically modified to fine-tune properties for specific, complex applications, highlighting the benefits of accessing a structurally diverse pool of compounds. mdpi.com

Future Research Directions and Translational Prospects for 1 Butyl 1h Benzoimidazole 2 Thiol

Development of Green and Sustainable Synthetic Methodologies

Traditional synthesis of benzimidazole (B57391) derivatives often involves harsh reaction conditions, toxic organic solvents, and prolonged reaction times, leading to significant environmental waste. globalresearchonline.netmdpi.com Future research must prioritize the development of green and sustainable synthetic routes for 1-Butyl-1H-benzoimidazole-2-thiol. The principles of green chemistry, which aim to reduce waste and energy consumption, are paramount. iiarjournals.org

Promising green approaches for synthesizing the benzimidazole-2-thione core include microwave-assisted synthesis and reactions in environmentally benign solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG). globalresearchonline.netiiarjournals.org Microwave irradiation, often in solvent-free conditions, can dramatically reduce reaction times from hours to minutes and improve yields. globalresearchonline.net One-pot condensation of o-phenylenediamine (B120857) with reagents like N-butylthiourea is a direct path to the desired scaffold. globalresearchonline.net The use of catalysts such as ammonium (B1175870) chloride or reusable solid-supported catalysts can further enhance the efficiency and environmental friendliness of the synthesis. mdpi.com

| Green Synthetic Approach | Catalyst/Medium | Key Advantages | Typical Yields (for related compounds) |

| Microwave-Assisted Synthesis | Solvent-free or Methanol | Rapid reaction times (2-3 mins), high efficiency, reduced energy use. globalresearchonline.net | Excellent globalresearchonline.net |

| One-Pot Condensation | Ammonium Chloride in Ethanol | Economical, simple procedure, moderate to good yields. | 73% |

| Cyclization in Water | Tetramethylthiuram disulfide (TMTD) | Metal/ligand-free, environmentally benign solvent, excellent yields. rsc.org | Excellent rsc.org |

| Reaction in PEG | Ceric Ammonium Nitrate (CAN) | Recyclable solvent, suitable for bulk industry applications. iiarjournals.org | Good iiarjournals.org |

This table presents potential green synthetic methodologies applicable to this compound based on established methods for related benzimidazole derivatives.

Exploration of Novel Biological Targets and Therapeutic Pathways

The benzimidazole scaffold is a versatile pharmacophore known to interact with a multitude of biological targets, conferring activities such as anticancer, antimicrobial, and antiviral effects. nih.govnih.gov A critical future direction is to elucidate the specific molecular targets and therapeutic pathways of this compound. Given that substitutions on the benzimidazole ring dictate the biological activity, the N-butyl and C2-thiol groups are expected to define its specific interactions. nih.gov

Initial research should focus on screening the compound against a panel of known benzimidazole targets. In oncology, these include tubulin, topoisomerases, and various protein kinases like VEGFR-2. nih.govacs.org For infectious diseases, potential targets include microbial enzymes essential for survival, such as phenylalanyl-tRNA synthetase or β-tubulin in fungi and bacteria. nih.govnih.gov Identifying the primary target(s) will be crucial for understanding its mechanism of action and guiding further optimization.

| Potential Biological Target | Function | Associated Therapeutic Area | Rationale based on Benzimidazole Scaffold |

| Tubulin | Microtubule formation, cell division | Anticancer | Many benzimidazoles (e.g., nocodazole, mebendazole) inhibit tubulin polymerization. iiarjournals.orgnih.gov |

| Topoisomerase I/II | DNA replication and transcription | Anticancer | Bis-benzimidazoles are known to bind DNA and inhibit topoisomerase activity. nih.gov |

| VEGFR-2 | Angiogenesis, tumor growth | Anticancer | Benzimidazole derivatives have been developed as potent VEGFR-2 inhibitors. acs.org |

| Phenylalanyl-tRNA synthetase (PheRS) | Protein synthesis | Antimicrobial | Designed benzimidazole-oxadiazole analogues show inhibitory activity against PheRS. nih.gov |

| FtsZ (Filamenting temperature-sensitive protein Z) | Bacterial cell division | Antibacterial | 2,5,6-trisubstituted benzimidazoles target FtsZ. |

| DprE1 (Decaprenylphosphoryl-β-D-ribose-2′-oxidase) | Mycobacterial cell wall synthesis | Antitubercular | Benzimidazole derivatives have been identified as inhibitors of the DprE1 enzyme. researchgate.net |

This table outlines potential biological targets for this compound based on the known pharmacology of the broader benzimidazole class.

Rational Drug Design and Optimization through Advanced Computational Techniques

Once primary biological targets are identified, advanced computational techniques can accelerate the rational design and optimization of more potent and selective analogues. nih.gov Computer-aided drug design is an indispensable tool for modern medicinal chemistry, allowing for the prediction of molecular interactions and properties before undertaking costly synthesis. researchgate.netnih.gov

Molecular docking studies can be employed to simulate the binding of this compound and a virtual library of its derivatives to the active site of a target protein, such as the colchicine (B1669291) binding site of tubulin or the ATP-binding pocket of a kinase. nih.gov This can help predict binding affinities and identify key interactions. nih.gov Furthermore, molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time. nih.govmdpi.com Quantum mechanics methods like Density Functional Theory (DFT) can be used to analyze the electronic properties (e.g., HOMO-LUMO energy gap, molecular electrostatic potential) of the compounds, providing insights into their reactivity and binding capabilities. nih.gov These computational approaches will guide the synthesis of new analogues with improved efficacy.

Pre-clinical and Clinical Translation Potential of Promising Analogues

A clear pathway for pre-clinical and clinical translation is essential for any promising new chemical entity. For analogues of this compound optimized through rational design, this process begins with rigorous in vitro evaluation. The most potent compounds should be screened against relevant human cancer cell lines (e.g., colon, lung, breast) or microbial strains to determine their inhibitory concentrations (IC50 or MIC values). acs.orgnih.gov

Compounds that demonstrate high potency and selectivity in vitro should advance to pre-clinical in vivo studies using animal models. For anticancer research, this would involve testing the efficacy of the compounds in mouse models of human cancer to assess their ability to suppress tumor growth. acs.org For antimicrobial research, infection models would be used. These studies are critical for evaluating not only the efficacy but also the pharmacokinetic profile and preliminary safety of the drug candidates. The benzimidazole drug Bendamustine, for instance, is a successful example of a compound that navigated this path to become a clinically used anticancer agent. nih.gov

Synergistic Effects with Existing Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in treating complex diseases like cancer and infectious diseases, as it can enhance efficacy, overcome drug resistance, and allow for lower doses of individual agents. nih.govelifesciences.org A significant future research avenue is to explore the potential synergistic effects of this compound and its optimized analogues with existing therapeutic agents.

If the compound demonstrates antifungal activity, it could be tested in combination with established antifungals like fluconazole. elifesciences.org Such combinations can sometimes convert a fungistatic effect into a more desirable fungicidal one. elifesciences.org If the compound shows anticancer potential, its combination with standard chemotherapeutics or targeted agents would be investigated. For example, a benzimidazole-based tubulin inhibitor could be combined with a DNA-damaging agent or a PARP inhibitor to attack cancer cells through multiple mechanisms. nih.gov The rationale for combination is often based on complementary mechanisms of action, and research has shown that hybrid molecules, such as benzimidazole-triazole hybrids, can exhibit synergistic effects. nih.gov Investigating these interactions could significantly broaden the therapeutic potential of this chemical series.

Q & A

Q. How can researchers address discrepancies in reported biological activities of benzimidazole-2-thiol derivatives?

- Methodological Answer : Contradictions arise from assay variability (e.g., MIC values against S. aureus). Standardize protocols using CLSI guidelines. Structure-activity relationship (SAR) studies isolate critical moieties (e.g., 2-thiol vs. 2-amine substituents) via minimum inhibitory concentration (MIC) assays and cytotoxicity profiling (e.g., IC₅₀ in HeLa cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。